molecular formula C22H34N2O4S B2533824 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide CAS No. 921916-72-5

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide

Cat. No.: B2533824
CAS No.: 921916-72-5
M. Wt: 422.58
InChI Key: XGFOWEYJPSMCPG-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide is a useful research compound. Its molecular formula is C22H34N2O4S and its molecular weight is 422.58. The purity is usually 95%.
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Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. The compound's structure incorporates a tetrahydrobenzo[b][1,4]oxazepine moiety, which has been associated with various pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of this compound is C22H32N4O4SC_{22}H_{32}N_{4}O_{4}S with a molecular weight of 448.6 g/mol. The compound is characterized by its sulfonamide group, which is known for enhancing the solubility and bioavailability of drugs.

Antimicrobial Activity

Studies have demonstrated that compounds containing the oxazepine structure exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against a range of bacteria and fungi. The specific compound may also exhibit such activities due to its structural similarities to other known antimicrobial agents.

Antioxidant Activity

Research indicates that compounds with similar frameworks possess antioxidant properties. The presence of multiple functional groups in the oxazepine structure may contribute to free radical scavenging abilities, thereby reducing oxidative stress in biological systems.

Anti-inflammatory Effects

The anti-inflammatory potential of sulfonamide derivatives has been documented extensively. Compounds similar to this compound have shown promise in inhibiting inflammatory pathways and mediators such as cytokines and prostaglandins.

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation A study on related oxazepine derivatives indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Antioxidant Assessment In vitro assays showed that similar compounds reduced lipid peroxidation and increased the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Anti-inflammatory Mechanism Research demonstrated that derivatives inhibited NF-kB activation and reduced the expression of pro-inflammatory cytokines in cell culture models.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest that the compound can form stable complexes with proteins involved in inflammation and microbial resistance pathways.

Pharmacokinetics and Toxicology

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic properties for this compound. It is expected to exhibit good oral bioavailability and low toxicity profiles based on structural analogs.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O4S/c1-16(2)12-13-24-19-14-17(23-29(26,27)18-8-6-5-7-9-18)10-11-20(19)28-15-22(3,4)21(24)25/h10-11,14,16,18,23H,5-9,12-13,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFOWEYJPSMCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3CCCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.